molecular formula C13H2F10O B167739 Decafluorobenzhydrol CAS No. 1766-76-3

Decafluorobenzhydrol

Cat. No. B167739
CAS RN: 1766-76-3
M. Wt: 364.14 g/mol
InChI Key: WRLLBTKDSCJOBL-UHFFFAOYSA-N
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Description

Decafluorobenzhydrol, also known as Bis(pentafluorophenyl)methanol, is a chemical compound with the molecular formula C13H2F10O . It has a molecular weight of 364.14 . It is mainly used for research and development purposes .


Molecular Structure Analysis

The InChI code for Decafluorobenzhydrol is 1S/C13H2F10O/c14-3-1(4(15)8(19)11(22)7(3)18)13(24)2-5(16)9(20)12(23)10(21)6(2)17/h13,24H . This indicates the arrangement of atoms in the molecule and the bonds between them.


Physical And Chemical Properties Analysis

Decafluorobenzhydrol has a molecular weight of 364.14 . It is a solid at 20 degrees Celsius .

Scientific Research Applications

Chemical Synthesis

Decafluorobenzhydrol is used in chemical synthesis due to its high purity . It is often used as a building block in the synthesis of more complex molecules .

Pharmaceutical Applications

Bis(4-fluorophenyl)methanol, a related compound, is an important building block for synthesizing antipsychotic drugs such as fluspirilene, pimozide, and penfluridol . It’s plausible that Decafluorobenzhydrol could have similar applications in pharmaceutical synthesis.

Nucleoside Antibiotics

Bis(4-fluorophenyl)methanol is also used in the total synthesis of Tunicamycin V, a homologous nucleoside antibiotic . This suggests potential applications of Decafluorobenzhydrol in the synthesis of similar antibiotics.

Polymer Chemistry

Bis(4-fluorophenyl)methanol is used to synthesise aromatic polyethers through nucleophilic aromatic substitution . The free hydroxy groups can be further functionalized for graft polymer with ‘grafting to’ method . Decafluorobenzhydrol could potentially be used in a similar manner.

Fuel Cell Research

Sulfonated polyphenylenes, which could potentially be synthesized from compounds like Decafluorobenzhydrol, are being researched as proton exchange membranes for fuel cells . These membranes are an essential component of fuel cells, which are a promising technology for clean energy production .

Environmental Impact

Perfluorosulfonic acid (PFSA) ionomer materials, which are similar to Decafluorobenzhydrol, are under increasing environmental scrutiny due to their preparation from fluorine-based chemicals . Research into alternatives like Decafluorobenzhydrol could potentially reduce the environmental impact of these materials .

Mechanism of Action

Safety and Hazards

Decafluorobenzhydrol may cause skin irritation, serious eye irritation, and may cause respiratory irritation . In case of inhalation, it is advised to move the victim into fresh air and give artificial respiration if necessary . If it comes into contact with skin or eyes, it should be washed off with plenty of water . If ingested, the mouth should be rinsed with water and medical attention should be sought immediately .

properties

IUPAC Name

bis(2,3,4,5,6-pentafluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H2F10O/c14-3-1(4(15)8(19)11(22)7(3)18)13(24)2-5(16)9(20)12(23)10(21)6(2)17/h13,24H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRLLBTKDSCJOBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)F)F)F)C(C2=C(C(=C(C(=C2F)F)F)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H2F10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70938821
Record name Bis(pentafluorophenyl)methanol
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Molecular Weight

364.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Bis(pentafluorophenyl)methanol

CAS RN

1766-76-3
Record name Bis(pentafluorophenyl)methanol
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Record name Bis(pentafluorophenyl)methanol
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Record name 1766-76-3
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Record name Bis(pentafluorophenyl)methanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Decafluorobenzhydrol
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Decafluorobenzhydrol
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Decafluorobenzhydrol
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Decafluorobenzhydrol
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Decafluorobenzhydrol
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Decafluorobenzhydrol

Q & A

Q1: What is the toxicity of decafluorobenzhydrol compared to its non-fluorinated counterpart?

A1: [] In studies on white mice, the oral LD50 (lethal dose for 50% of the tested population) of decafluorobenzhydrol was determined to be 1350 mg/kg. Interestingly, this is significantly lower than the LD50 of its non-fluorinated analog, benzhydrol, which was found to be 1750 mg/kg. [] This suggests that the presence of fluorine atoms in decafluorobenzhydrol might contribute to increased toxicity.

Q2: How does temperature affect the Raman spectroscopic signature of decafluorobenzhydrol in solution?

A2: [] Research has shown that increasing the temperature of a decafluorobenzhydrol solution in 2-propanol leads to a decrease in the frequency of its C-O stretching mode as observed through Raman spectroscopy. [] This shift is attributed to a decrease in the solvent's Lewis acidity and hydrogen-bonding donating ability at higher temperatures.

Q3: Can decafluorobenzophenone be used to synthesize decafluorobenzhydrol, and what applications does this process have?

A3: [] Yes, decafluorobenzophenone can be photoreduced to decafluorobenzhydrol in the presence of 2-propanol. This clean and efficient reaction, coupled with the ease of quantifying the conversion using gas-liquid chromatography (GLC), makes this system a potential new actinometer. [] Actinometers are crucial tools in photochemistry for measuring light intensity and understanding reaction kinetics.

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